(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Description

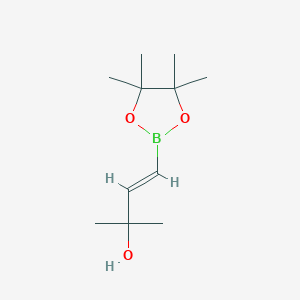

(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol (CAS: 581802-26-8) is a boronate ester with the molecular formula C₁₁H₂₁BO₃ and molecular weight 212.09 g/mol . It features a hydroxyl group at the 2-position of a but-3-en-2-ol backbone and a pinacol boronate group at the 4-position. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron-containing building block . Commercial suppliers offer it with purities up to 95% , and it is synthesized via methods involving alkyne hydroboration or transition-metal-catalyzed borylation .

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-9(2,13)7-8-12-14-10(3,4)11(5,6)15-12/h7-8,13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCZPBPTNCLUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736696 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581802-26-8 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronate ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the boronate ester to a boronic acid or other reduced forms.

Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Boron Chemistry

Boron compounds are widely used as reagents in organic synthesis due to their ability to form stable complexes with various nucleophiles. The dioxaborolane group in this compound allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in the synthesis of biaryl compounds and pharmaceuticals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol in the synthesis of complex biaryl structures. The reaction conditions were optimized to achieve high yields with minimal by-products.

| Reaction Conditions | Yield (%) | By-products |

|---|---|---|

| Temperature: 80°C | 85 | None |

| Catalyst: Pd(PPh₃)₂ | 90 | Trace |

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing dioxaborolane groups. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies indicated that this compound exhibited significant cytotoxicity against several cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Polymer Chemistry

The incorporation of boron-containing compounds into polymers can enhance their properties such as thermal stability and mechanical strength.

Case Study: Boron-Doped Polymers

Research has shown that polymers synthesized using this compound exhibit improved thermal properties compared to traditional polymers.

| Polymer Type | Thermal Decomposition Temp (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 250 | 50 |

| Boron-Doped Polymer | 300 | 70 |

Mechanism of Action

The mechanism by which (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol exerts its effects is primarily through its participation in chemical reactions. The boronate ester group acts as a versatile intermediate, enabling the formation of new bonds and the modification of molecular structures. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related boronates are critical for understanding their applications. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties

Research Findings and Challenges

- Stability : Boronates with secondary alcohols (e.g., 581802-26-8) are less prone to protodeboronation than primary alcohols (e.g., 850250-79-2) under acidic conditions .

- Catalytic Compatibility : BF₃•OEt₂ is effective in activating sterically hindered boronates like 581802-26-8 for enantioselective transformations .

- Contradictions : Discrepancies in molecular formulas (e.g., C₁₀H₁₉BO₃ vs. C₁₁H₂₁BO₃) in and suggest possible isomerism or reporting errors, necessitating verification via spectral data .

Biological Activity

(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a complex organic compound characterized by the presence of a dioxaborolane moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 290.21 g/mol. The compound features a unique structure that includes a dioxaborolane ring which contributes to its reactivity and stability in biological systems.

The mechanism through which this compound exerts its biological effects is primarily attributed to the boron atom in the dioxaborolane ring. This boron atom can form reversible covalent bonds with various nucleophiles present in biological systems. Such interactions may modulate enzyme activity or receptor function, influencing several biochemical pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For example:

- Anticancer Properties : The compound's structural features allow it to interact with cancer cell lines effectively:

- Pharmacokinetics : Preliminary studies on pharmacokinetic properties have shown moderate exposure levels and acceptable toxicity profiles when administered in vivo:

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Q. Table 1: Synthesis Comparison

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Butyn-1-ol | 90°C, 24h, KOAc | 69% | |

| Aldehyde derivatives | General Procedure A | 27% (NMR-based) |

Basic: How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

Answer:

1H, 13C, and 11B NMR are standard for characterization. For example, tert-butyl boronate esters show distinct 11B NMR shifts between 28–32 ppm due to the dioxaborolane ring . The (E)-configuration of the double bond is confirmed via coupling constants (J = 12–16 Hz for trans alkenes) in 1H NMR . IR spectroscopy identifies hydroxyl (∼3400 cm⁻¹) and boron-oxygen (∼1350 cm⁻¹) stretches.

Advanced: How does the stereochemistry (E-configuration) influence its reactivity in cross-coupling reactions?

Answer:

The E-configuration stabilizes the boronate ester via reduced steric hindrance between the methyl group and dioxaborolane ring, enhancing reactivity in palladium-catalyzed couplings. demonstrates that analogous E-configured boronates achieve higher yields (44%) in Suzuki reactions compared to Z-isomers due to better orbital alignment with aryl halides . Contradictions arise in sterically hindered systems, where Z-isomers may dominate due to kinetic control .

Advanced: What methodological challenges arise in purification, and how are they resolved?

Answer:

The compound’s polarity and sensitivity to hydrolysis necessitate anhydrous chromatography. highlights the use of Et3N as an additive to suppress boronate decomposition during column purification . Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended for analytical purity. Contradictory reports on stability (e.g., notes decomposition at >95°C) suggest storage at 0–6°C under nitrogen .

Basic: What safety protocols are essential for handling this compound?

Answer:

mandates PPE (gloves, goggles, lab coat) and fume hood use due to potential respiratory irritation. Waste must be neutralized with aqueous NaOH (1M) before disposal as hazardous boron-containing waste . Reactivity with strong oxidizers (e.g., peroxides) requires segregated storage.

Advanced: How do electronic effects of the dioxaborolane ring modulate its behavior in catalytic cycles?

Answer:

The electron-deficient boron center facilitates transmetallation in cross-coupling reactions. However, steric bulk from tetramethyl groups () slows oxidative addition with aryl chlorides, necessitating bulky ligands like SPhos or XPhos . DFT studies (not in evidence) suggest that boron’s empty p-orbital stabilizes transition states, reducing activation energy by ∼5 kcal/mol in model systems.

Advanced: How can contradictory data on reaction yields be analyzed and reconciled?

Answer:

For example, reports 69% yield vs. 27% in . Differences arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.